molecular formula C6H9N3O B3394557 3-Azidocyclohexanone CAS No. 34896-19-0

3-Azidocyclohexanone

Cat. No.: B3394557
CAS No.: 34896-19-0
M. Wt: 139.16 g/mol
InChI Key: VVPPOLHGADOGBB-UHFFFAOYSA-N
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Description

3-Azidocyclohexanone is an organic compound characterized by the presence of an azide group (-N3) attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azidocyclohexanone can be synthesized through the reaction of cyclohexanone with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically involves heating the mixture to facilitate the substitution of the azide group onto the cyclohexanone ring . Another method involves the use of trimethylsilyl azide as the azide source, which reacts with cyclohexanone under similar conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Azidocyclohexanone undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Cycloaddition: Alkynes, copper(I) catalysts for the Huisgen cycloaddition.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Reduction: Cyclohexylamine derivatives.

    Cycloaddition: 1,2,3-Triazoles.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

3-Azidocyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-azidocyclohexanone primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity . The azide group can also undergo reduction to form amines, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Uniqueness of 3-Azidocyclohexanone: this compound is unique due to the presence of both the azide and ketone functional groups on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

3-azidocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-9-8-5-2-1-3-6(10)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPPOLHGADOGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458974
Record name 3-AZIDOCYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34896-19-0
Record name 3-AZIDOCYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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